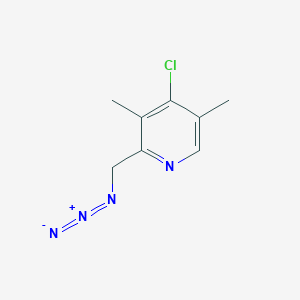

2-(Azidomethyl)-4-chloro-3,5-dimethylpyridine

Descripción

2-(Azidomethyl)-4-chloro-3,5-dimethylpyridine (C₈H₉ClN₄, MW 196.64) is a substituted pyridine derivative characterized by a unique combination of functional groups:

- Chlorine at position 3.

- Methyl groups at positions 3 and 4.

- Azidomethyl group at position 2.

The azide moiety confers reactivity for applications in click chemistry and bioconjugation, while the chloro and methyl groups influence steric and electronic properties. Its synthesis involves challenges due to steric hindrance, as noted in analogous systems .

Propiedades

IUPAC Name |

2-(azidomethyl)-4-chloro-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4/c1-5-3-11-7(4-12-13-10)6(2)8(5)9/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUMKJYTPFOVHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1Cl)C)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(Azidomethyl)-4-chloro-3,5-dimethylpyridine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by an azidomethyl group and chloro substituent on a dimethylpyridine framework, suggests various mechanisms of action, particularly in the context of drug development and chemical biology.

The molecular formula for 2-(Azidomethyl)-4-chloro-3,5-dimethylpyridine is C_9H_10ClN_3, with a molecular weight of approximately 201.65 g/mol. Its structural features include:

- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.

- Chloro group : A chlorine atom that can participate in electrophilic substitution reactions.

- Azidomethyl group : An azide functional group (-N₃) that is known for its reactivity and ability to form various derivatives.

Biological Activity Overview

Research indicates that compounds similar to 2-(Azidomethyl)-4-chloro-3,5-dimethylpyridine exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The azide functionality is particularly noteworthy for its potential in click chemistry applications, which can be leveraged for drug delivery systems and bioconjugation strategies.

Antimicrobial Activity

Studies have shown that pyridine derivatives can possess significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating varying degrees of effectiveness. The presence of the chloro and azido groups may enhance these properties by altering membrane permeability or inhibiting key metabolic pathways.

Anticancer Potential

The anticancer activity of pyridine derivatives has been a focal point in recent research. Compounds with similar structures have been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases or the modulation of apoptotic pathways. The azido group may facilitate the development of prodrugs that become activated within tumor microenvironments.

Case Studies

- Antibacterial Screening : A study evaluated the antibacterial efficacy of various pyridine derivatives against E. coli and S. aureus. The results indicated that compounds with halogen substituents exhibited enhanced activity compared to their non-halogenated counterparts.

- Anticancer Mechanisms : Research on structurally similar compounds demonstrated that certain pyridine derivatives could inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis via mitochondrial pathways .

- Click Chemistry Applications : The azide functionality has been successfully utilized in click chemistry reactions to create bioconjugates for targeted drug delivery systems, showcasing the versatility of this compound in pharmaceutical applications .

Research Findings

A summary of key research findings related to 2-(Azidomethyl)-4-chloro-3,5-dimethylpyridine and its analogs includes:

Comparación Con Compuestos Similares

Molecular Structure and Functional Groups

The table below compares key structural features with related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Positions) | Functional Group(s) |

|---|---|---|---|---|

| 2-(Azidomethyl)-4-chloro-3,5-dimethylpyridine | C₈H₉ClN₄ | 196.64 | Cl (4), Me (3,5), N₃CH₂ (2) | Azide, chloro, methyl |

| N-(4-Chloropyridin-2-yl)cyclopropanecarboxamide | C₉H₉ClN₂O | 196.64 | Cl (4), cyclopropanecarboxamide (2) | Amide, chloro |

| 4-Chloro-3,5-dimethylpyridine hydrochloride | C₇H₇Cl₂N | 196.64 (free base) | Cl (4), Me (3,5) | Hydrochloride salt, chloro, methyl |

Key Observations :

- Isomerism : The target compound and N-(4-Chloropyridin-2-yl)cyclopropanecarboxamide share identical molecular weights but differ in functional groups, leading to divergent reactivity .

- Stability : The hydrochloride salt derivative () is more stable than the azide-containing compound, which may require specialized handling due to azide explosivity .

Reactivity in C-N Coupling Reactions

highlights steric hindrance in substituted pyridines during C-N coupling. While direct data for the target compound is unavailable, analogs with adjacent bulky groups (e.g., 4-chloro-3,5-dimethylpyridine) show reduced yields due to hindered oxidative addition steps . For example:

| Compound | Yield in C-N Coupling |

|---|---|

| 4-Methoxyaniline | 80% |

| 4-Chloro-3,5-dimethylpyridine | Not reported (low) |

The azidomethyl group at position 2 in the target compound likely exacerbates steric challenges, necessitating optimized catalysts or conditions for efficient coupling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.